4-Cyano-2'-nitrodiphenyl
Overview
Description
4-Cyano-2’-nitrobiphenyl is a chemical compound belonging to the class of nitroaromatic compounds. It is characterized by the presence of a cyano group (-CN) and a nitro group (-NO2) attached to a biphenyl structure. This compound is commonly used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-2’-nitrobiphenyl typically involves a multi-step process. One common method includes the reaction of ortho-nitrobenzoic acid with potassium carbonate in a suitable solvent at elevated temperatures, followed by the reaction with 4-cyanochlorobenzene in the presence of a catalyst such as copper(I) iodide and 1,10-phenanthroline . The reaction conditions often involve heating the mixture to around 160°C for 24 hours.
Industrial Production Methods: Industrial production of 4-Cyano-2’-nitrobiphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-2’-nitrobiphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 4-Amino-2’-nitrobiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Oxidation: Oxidized biphenyl derivatives.
Scientific Research Applications
4-Cyano-2’-nitrobiphenyl is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, agrochemicals, and electronic materials
Mechanism of Action
The mechanism of action of 4-Cyano-2’-nitrobiphenyl involves its interaction with specific molecular targets. The cyano and nitro groups can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The compound may act as an inhibitor or activator of certain enzymes, depending on the context of its use. Detailed studies on its mechanism of action are essential for understanding its effects in different applications .
Comparison with Similar Compounds
- 4-Cyano-4’-nitrobiphenyl
- 4-Cyanobiphenyl
- 2-Nitrobiphenyl
Comparison: 4-Cyano-2’-nitrobiphenyl is unique due to the specific positioning of the cyano and nitro groups on the biphenyl structure. This unique arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill. For example, the presence of both electron-withdrawing groups can influence the compound’s reactivity and stability in various chemical reactions .
Properties
IUPAC Name |
4-(2-nitrophenyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15(16)17/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUDBRIMDISCJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474414 | |
Record name | 4-Cyano-2'-nitrobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75898-34-9 | |
Record name | 4-Cyano-2'-nitrobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyano-2'-nitrodiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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